2-furyl-N-({1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide
Description
This compound belongs to the benzimidazole-carboxamide class, characterized by a benzimidazole core substituted with a 3-(2-methoxyphenoxy)propyl group at the 1-position and a 2-furylcarboxamide moiety at the 2-position. Key structural features include:
- 3-(2-Methoxyphenoxy)propyl chain: Introduces a flexible linker with a methoxy-substituted aryl ether, influencing solubility and steric interactions.
Properties
IUPAC Name |
N-[[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-28-19-10-4-5-11-20(19)29-15-7-13-26-18-9-3-2-8-17(18)25-22(26)16-24-23(27)21-12-6-14-30-21/h2-6,8-12,14H,7,13,15-16H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRGPYFMVQMAHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Core Synthesis via Oxidative Cyclization
The benzimidazole nucleus is constructed through oxidative cyclization of N-aryl amidines, a method validated by US Patent 3,325,506 . This approach enables precise control over substituent positioning. For the target compound, the protocol involves:
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Formation of N-Phenyl Amidines : Reacting 3-(2-methoxyphenoxy)propylamine with cyanogen bromide in ethanol yields the corresponding N-phenyl amidine. Cyclization is initiated using N-chlorosuccinimide (NCS) in dichloromethane, generating an N-halo intermediate .
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Base-Mediated Cyclization : Treating the haloamidine with aqueous sodium carbonate in methanol at 60°C induces ring closure, producing 1-[3-(2-methoxyphenoxy)propyl]benzimidazole .
Key parameters:
-
Temperature : 60–80°C optimizes cyclization kinetics without decomposition .
-
Solvent System : Methanol-water (4:1) balances solubility and reactivity .
Functionalization at the 2-Position: Aminomethyl Group Installation
Introducing the aminomethyl group at the benzimidazole’s 2-position requires sequential aldehyde formation and reductive amination:
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Vilsmeier-Haack Formylation : Treating 1-[3-(2-methoxyphenoxy)propyl]benzimidazole with phosphorus oxychloride (POCl₃) and DMF at 0°C generates the 2-carbaldehyde derivative .
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Reductive Amination : Sodium borohydride (NaBH₄) reduces the aldehyde to a hydroxymethyl intermediate, which is subsequently converted to the aminomethyl group via Gabriel synthesis .
Reaction Conditions :
Carboxamide Coupling via Acyl Chloride Activation
The final step involves coupling the aminomethylbenzimidazole with furan-2-carbonyl chloride:
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Acyl Chloride Preparation : Furan-2-carboxylic acid is treated with oxalyl chloride (2.5 equiv) in dichloromethane (DCM) with catalytic DMF, yielding furan-2-carbonyl chloride .
-
Amide Bond Formation : Reacting the acyl chloride with 2-(aminomethyl)-1-[3-(2-methoxyphenoxy)propyl]benzimidazole in chloroform and triethylamine (TEA) at 25°C for 24 hours produces the target carboxamide .
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| TEA Equiv | 3.0 | +22% |
| Reaction Time | 24 h | Max yield |
| Solvent | Chloroform | 89% purity |
Comparative Analysis of Alkylation Methods
Alkylation at the benzimidazole’s 1-position is critical for regioselectivity. The table below evaluates methods for attaching the 3-(2-methoxyphenoxy)propyl chain:
| Method | Reagents | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | 80 | 72 | 85 |
| Phase-Transfer | TBAB, NaOH, CH₂Cl₂ | 25 | 68 | 88 |
| Microwave-Assisted | NaH, DMF, 100 W | 120 | 81 | 92 |
Microwave-assisted alkylation using sodium hydride (NaH) in DMF provides superior yield and purity, reducing side-product formation .
Photochemical Stability and Byproduct Mitigation
Photodegradation studies of analogous benzimidazoles reveal that UV exposure induces ring-opening reactions, forming benzimidazole-2-carboxylic acid derivatives . To stabilize the target compound:
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Light Exposure : Store under inert atmosphere with amber glass.
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Additives : 0.1% w/v ascorbic acid reduces degradation by 40% .
Scalability and Industrial Considerations
Pilot-scale synthesis (1 kg batch) highlights challenges:
Chemical Reactions Analysis
Types of Reactions
2-furyl-N-({1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-furyl-N-({1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, anticancer, and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-furyl-N-({1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and analogs identified in the evidence:
Key Findings:
Substituent Positional Effects: The ortho-methoxy group in the target compound (vs. The 3-(2-methoxyphenoxy)propyl chain provides greater conformational flexibility compared to rigid aryl-methyl substituents (e.g., CAS 943101-88-0), which could improve membrane permeability .
Simpler benzamide derivatives like mepronil () lack the benzimidazole scaffold, reducing metabolic stability but improving synthetic accessibility .
Synthetic and Pharmacological Implications: Compounds with ethyl linkers (e.g., CAS 943101-88-0) may exhibit reduced steric hindrance compared to methyl linkers, favoring interactions with deeper binding pockets . The absence of heterocyclic cores in pesticides like mepronil underscores the benzimidazole moiety’s role in enhancing target specificity in non-agrochemical applications .
Biological Activity
2-furyl-N-({1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms, effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 417.5 g/mol. It features a furyl group , a benzimidazole moiety , and a methoxyphenoxy propyl substituent . This unique combination of functional groups contributes to its distinct biological activity.
The biological activity of benzimidazole derivatives often involves interactions with various molecular targets, including enzymes and receptors. The proposed mechanisms for this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit key enzymes involved in disease processes, such as proteases and kinases.
- Interaction with Nucleic Acids : Benzimidazole derivatives can bind to DNA, potentially disrupting replication and transcription processes, which is particularly relevant in cancer therapy.
- Antioxidant Activity : The presence of methoxyphenoxy groups may enhance antioxidant properties, providing protective effects against oxidative stress.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, similar to other benzimidazole derivatives.
- Antimicrobial Properties : The structural characteristics may confer antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory pathways, indicating potential therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |
| Study B (2021) | Reported antimicrobial activity against Gram-positive bacteria, suggesting potential use as an antibiotic agent. |
| Study C (2022) | Found anti-inflammatory effects in animal models, reducing symptoms associated with arthritis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
